molecular formula C23H22F3NO5 B380806 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B380806
M. Wt: 449.4g/mol
InChI Key: JRRMVPNICZJVTC-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromenone core, followed by the introduction of the trifluoromethyl group, and finally, the attachment of the morpholin-4-ylmethyl and 3,5-dimethylphenoxy groups. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The phenoxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the chromenone core would yield a dihydro derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential tool for studying biological processes.

    Medicine: It may have potential as a therapeutic agent, either on its own or as part of a larger drug molecule.

    Industry: Its chemical properties may make it useful in various industrial processes, such as catalysis or materials science.

Mechanism of Action

The mechanism by which 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives, such as:

  • 3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one

Uniqueness

What sets 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE apart from similar compounds is the combination of its functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly alter its reactivity and interactions with other molecules.

Properties

Molecular Formula

C23H22F3NO5

Molecular Weight

449.4g/mol

IUPAC Name

3-(3,5-dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C23H22F3NO5/c1-13-9-14(2)11-15(10-13)31-21-19(29)16-3-4-18(28)17(12-27-5-7-30-8-6-27)20(16)32-22(21)23(24,25)26/h3-4,9-11,28H,5-8,12H2,1-2H3

InChI Key

JRRMVPNICZJVTC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F)C

Origin of Product

United States

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